molecular formula C27H28N2O3 B11187952 N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide

Cat. No.: B11187952
M. Wt: 428.5 g/mol
InChI Key: QXKBOPHSPFAFFG-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide is a complex organic compound with a unique structure that includes a methoxybenzoyl group, a tetrahydroquinoline ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride . This intermediate is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide stands out due to its unique combination of a tetrahydroquinoline ring and a methoxybenzoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C27H28N2O3/c1-4-26(30)29(21-10-6-5-7-11-21)25-18-19(2)28(24-13-9-8-12-23(24)25)27(31)20-14-16-22(32-3)17-15-20/h5-17,19,25H,4,18H2,1-3H3

InChI Key

QXKBOPHSPFAFFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4

Origin of Product

United States

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